Chlorocyclohexane

Catalog No.
S563962
CAS No.
542-18-7
M.F
C6H11Cl
M. Wt
118.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorocyclohexane

CAS Number

542-18-7

Product Name

Chlorocyclohexane

IUPAC Name

chlorocyclohexane

Molecular Formula

C6H11Cl

Molecular Weight

118.6 g/mol

InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Cl

Solubility

0.00 M
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE

Synonyms

Cyclohexyl chloride

Canonical SMILES

C1CCC(CC1)Cl

Origin and Significance:

Chlorocyclohexane is a versatile intermediate used in various organic syntheses. It is commonly produced from cyclohexanol, a readily available alcohol, through reaction with hydrogen chloride. Due to its reactive chlorine atom, chlorocyclohexane serves as a building block for numerous chemicals, including nylon precursors, herbicides, and pharmaceuticals [].


Molecular Structure Analysis

Chlorocyclohexane has a cyclic structure with a chair conformation for the cyclohexane ring, which is the most stable conformation for six-membered rings []. The chlorine atom is attached to one of the carbons in the ring. This single chlorine-carbon bond is polar due to the electronegativity difference between chlorine and carbon. The lack of functional groups with lone pairs (e.g., amines, alcohols) minimizes hydrogen bonding potential, making it a relatively non-polar molecule overall.


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, chlorocyclohexane is typically synthesized from cyclohexanol through reaction with hydrochloric acid:

C₆H₁₁OH + HCl → C₆H₁₁Cl + H₂O

Other Reactions:

Chlorocyclohexane undergoes substitution reactions where the chlorine atom is replaced by another functional group. For example, reacting it with sodium hydroxide (NaOH) produces cyclohexanol:

C₆H₁₁Cl + NaOH → C₆H₁₁OH + NaCl

Similarly, reacting it with ammonia (NH₃) can form cyclohexylamine:

C₆H₁₁Cl + NH₃ → C₆H₁₁NH₂ + HCl

These substitution reactions often require Lewis acid catalysts like aluminum chloride (AlCl₃) to increase the electrophilicity of the carbon bonded to chlorine.


Physical And Chemical Properties Analysis

  • Melting Point: -44 °C
  • Boiling Point: 141-143 °C []
  • Density: 1.00 g/cm³ (at 20 °C) []
  • Solubility: Slightly soluble in water (0.40 g/L) but miscible with most organic solvents []
  • Flash Point: 28.9 °C []
  • Stability: Relatively stable under normal storage conditions but can decompose upon heating or exposure to strong oxidizing agents [].

Mechanism of Action (Not Applicable)

Chlorocyclohexane is not directly involved in biological systems and does not have a specific mechanism of action.

Chlorocyclohexane is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Exposure to high concentrations may cause central nervous system depression [].

  • Personal Protective Equipment: When handling chlorocyclohexane, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood to minimize contact and inhalation risks [].

Solvent

Chlorocyclohexane possesses several features that make it a suitable solvent for specific research needs:

  • Nonpolarity: Its nonpolar nature allows it to dissolve other nonpolar molecules effectively, making it useful in research involving hydrophobic compounds like lipids, natural products, and certain organic pollutants .
  • Moderate polarity: Unlike entirely nonpolar solvents, chlorocyclohexane exhibits a slight degree of polarity, enabling it to dissolve some polar molecules with limited solubility in purely nonpolar solvents .
  • Low boiling point (141-143°C): This allows for easy evaporation and purification of dissolved substances .

These characteristics make chlorocyclohexane a valuable tool in research areas like:

  • Organic synthesis: It can be employed as a reaction medium for various organic reactions, particularly those involving nonpolar or moderately polar compounds .
  • Material science: Chlorocyclohexane can be used to dissolve and study polymers, resins, and other materials .
  • Environmental science: Its ability to dissolve certain organic pollutants makes it useful in environmental research, such as analyzing soil and water samples for contaminant presence .

Starting Material

The cyclohexane ring structure of chlorocyclohexane serves as a valuable starting material for the synthesis of various organic compounds. Through chemical transformations, scientists can modify the chlorine atom or the cyclohexane ring to create new molecules with diverse functionalities. This makes chlorocyclohexane a versatile building block for the synthesis of:

  • Pharmaceuticals: Modification of the chlorocyclohexane structure can lead to the development of new drugs and drug candidates .
  • Agrochemicals: Chlorocyclohexane can be used as a starting material for the synthesis of herbicides, insecticides, and other agricultural chemicals .
  • Functional materials: Researchers can utilize chlorocyclohexane to create new materials with specific properties, such as polymers with desired electrical or mechanical characteristics .

Color/Form

COLORLESS LIQUID

XLogP3

3

Boiling Point

142.0 °C
142 °C

Flash Point

90 °F

Vapor Density

4.08 (AIR= 1)

Density

1.000 @ 20 °C/4 °C

Odor

SUFFOCATING ODOR

Melting Point

-44.0 °C

UNII

PNV8C821FH

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

542-18-7

Wikipedia

Chlorocyclohexane

Biological Half Life

2.57 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Cyclohexane, chloro-: ACTIVE

Analytic Laboratory Methods

CHLORINATED ORGANIC COMPOUNDS IN MUNICIPAL WASTEWATERS WERE IDENTIFIED BY GAS CHROMATOGRAPHY, MASS SPECTROMETRY OR DETERMINED BY GROSS PARAMETER TOCL (TOTAL ORG CHLORINE).

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Dates

Modify: 2023-08-15
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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